molecular formula C20H19N3O4 B7711817 Methyl 3-({3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]phenyl}carbamoyl)propanoate

Methyl 3-({3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]phenyl}carbamoyl)propanoate

Cat. No.: B7711817
M. Wt: 365.4 g/mol
InChI Key: XMYTXAYCRBODKD-UHFFFAOYSA-N
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Description

Methyl 3-({3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]phenyl}carbamoyl)propanoate is a complex organic compound that features a unique structure combining an oxadiazole ring with a carbamoyl group and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-({3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]phenyl}carbamoyl)propanoate typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated precursor in the presence of a palladium catalyst.

    Formation of the Carbamoyl Group: This step involves the reaction of an amine with an isocyanate or a carbamoyl chloride.

    Esterification: The final step is the esterification of the carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the oxadiazole ring can lead to the formation of amines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Methyl 3-({3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]phenyl}carbamoyl)propanoate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: Potential use in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which Methyl 3-({3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]phenyl}carbamoyl)propanoate exerts its effects involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-phenylpropanoate: Similar ester structure but lacks the oxadiazole and carbamoyl groups.

    Methyl 3-(3-methylphenyl)prop-2-enoate: Contains a similar phenylpropanoate structure but with different substituents.

    Methyl 3-oxo-3-phenylpropanoate: Similar ester structure but with a keto group instead of the oxadiazole and carbamoyl groups.

Uniqueness

Methyl 3-({3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]phenyl}carbamoyl)propanoate is unique due to the presence of the oxadiazole ring and the carbamoyl group, which confer distinct chemical and biological properties. These functional groups enhance its potential for diverse applications in medicinal chemistry and materials science, setting it apart from simpler esters and related compounds.

Properties

IUPAC Name

methyl 4-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]anilino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-13-6-3-4-9-16(13)19-22-20(27-23-19)14-7-5-8-15(12-14)21-17(24)10-11-18(25)26-2/h3-9,12H,10-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYTXAYCRBODKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=CC=C3)NC(=O)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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